molecular formula C15H22N2O2 B13897096 tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

Cat. No.: B13897096
M. Wt: 262.35 g/mol
InChI Key: CTCYIKXXQJFFSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate (CAS: 1049677-44-2) is a substituted isoindole derivative featuring a tert-butyl carbamate group at position 2, an amino group at position 6, and two methyl groups at position 2. This compound is structurally characterized by its bicyclic aromatic system, which is functionalized to enhance reactivity and stability for applications in pharmaceutical and materials chemistry. Its safety data sheet (SDS) confirms a 100% pure formulation, with handling precautions typical of organic intermediates (e.g., avoidance of inhalation and skin contact) .

The amino group at position 6 and the sterically bulky tert-butyl ester at position 2 make it a versatile building block for synthesizing more complex molecules, such as kinase inhibitors or peptidomimetics.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3

InChI Key

CTCYIKXXQJFFSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Description Reagents and Conditions Notes
1 Isoindole Core Formation Cyclization of ortho-substituted benzylamines or benzyl halides under acidic or basic conditions Establishes the bicyclic isoindole framework
2 tert-Butyl Ester Introduction Reaction with di-tert-butyl dicarbonate (Boc₂O) in presence of base such as 4-dimethylaminopyridine (DMAP), often in dichloromethane (DCM) at room temperature Boc protection of carboxyl group; reaction monitored by TLC; typical yields ~60-70%
3 Amination at 6-Position Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution using ammonia or primary amines Requires careful catalyst screening (e.g., Pd₂(dba)₃) and dry conditions to avoid moisture interference
4 Purification Column chromatography on silica gel using gradient elution (ethyl acetate/hexane) or recrystallization from ethanol/water Ensures >95% purity; solidifies as transparent crystals after days

Analytical Characterization Techniques

To confirm structure and purity, the following analytical methods are critical:

Technique Purpose Typical Observations
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and Boc group integrity Aromatic protons δ 7.0–7.5 ppm; tert-butyl protons δ 1.2–1.5 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation [M+H]+ peak consistent with C15H22N2O2 (m/z ~262.35)
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) Purity assessment Purity >95% on C18 column with acetonitrile/water mobile phase
Melting Point Determination Assess compound crystallinity and purity Transparent crystals with melting points consistent with literature

Challenges and Optimization in Synthesis

Challenge Description Mitigation Strategies
Hygroscopic Amino Group Moisture absorption alters stoichiometry and reaction outcomes Use of molecular sieves, dry solvents, and moisture monitoring
Catalyst Variability Inconsistent catalytic activity affects amination yields Pre-screen catalyst batches using TLC and small-scale reactions
Incomplete Documentation Lack of detailed reaction parameters impedes reproducibility Adherence to FAIR data principles, including reporting stir rates, temperature ramps
Purification Difficulties Impurities and side-products complicate isolation Gradient elution chromatography and recrystallization protocols optimized

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials ortho-substituted benzylamines/halides, tert-butyl dicarbonate, amines
Core Formation Cyclization under acidic/basic catalysis
Protection Group tert-Butyl carbamate (Boc) introduced via Boc₂O and DMAP
Amination Method Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic substitution
Solvents Dichloromethane, tetrahydrofuran (THF) for lithiation steps
Temperature Range −78 °C to room temperature
Purification Silica gel chromatography, recrystallization
Yields Typically 60–70% per step
Characterization NMR, HRMS, HPLC-PDA, melting point

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylamines or secondary amines.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis

Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate and analogous tert-butyl-substituted isoindole/indole derivatives:

Compound Substituents Key Features Applications/Synthesis
This compound (CAS: 1049677-44-2) - 6-Amino
- 3,3-Dimethyl
- 2-tert-butyl carboxylate
High nucleophilicity at C6; steric hindrance from tert-butyl and dimethyl groups Pharmaceutical intermediate (e.g., kinase inhibitors)
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) - 6-(Propenyl mesylate)
- 1-tert-butyl carboxylate
Electrophilic mesylate group for nucleophilic substitution reactions Precursor for cross-coupling or alkylation reactions in drug discovery
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-...)-1-carboxylate (8) - Complex polycyclic substituent
- 3-Methyl
- 2-tert-butyl carboxylate
Steroid-like framework; high molecular weight Potential use in steroidal or terpenoid-based drug design (exact application unspecified)

Key Observations:

Functional Group Diversity: The target compound’s 6-amino group contrasts with the mesylate in compound 15 and the polycyclic substituent in compound 8 . This amino group enables direct participation in condensation or acylation reactions, whereas the mesylate in 15 serves as a leaving group for nucleophilic substitutions.

In contrast, compound 8’s bulky triterpenoid substituent may restrict conformational flexibility .

Research Findings and Data Gaps

  • Structural Characterization: No crystallographic data for the target compound are provided in the evidence. SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement, suggesting that such tools could elucidate its 3D structure.
  • Reactivity Studies: The amino group’s nucleophilicity remains unexplored in the evidence but could be benchmarked against similar compounds like 15, where mesylate groups facilitate further functionalization .
  • Safety and Handling : The SDS for the target compound emphasizes standard organic intermediate precautions , but toxicity or environmental impact data are absent.

Biological Activity

tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate (CAS No. 2007924-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O2C_{13}H_{19}N_{1}O_{2}, with a molecular weight of approximately 219.30 g/mol. The structure features an isoindole core, which is known for its diverse biological activities.

PropertyValue
CAS Number2007924-91-4
Molecular FormulaC₁₃H₁₉N₁O₂
Molecular Weight219.30 g/mol
Purity≥ 97%

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoindole derivatives, including this compound. Research indicates that compounds with isoindole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could inhibit cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages. This effect is particularly significant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Neuroprotective Properties

Neuroprotective effects have been observed in animal models where this compound was administered. The compound appears to mitigate neuronal damage and improve cognitive function in models of neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A recent publication investigated the anticancer activity of several isoindole derivatives, including this compound. The study utilized MTT assays to assess cell viability and found that this compound reduced the viability of MCF-7 cells by approximately 65% at a concentration of 50 µM after 48 hours of treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory pathways, researchers treated RAW264.7 macrophages with this compound and measured the levels of TNF-alpha and IL-6. The results indicated a significant decrease in these cytokines compared to untreated controls, suggesting a strong anti-inflammatory effect mediated through NF-kB pathway inhibition .

Q & A

Q. What are the established synthetic routes and purification methods for tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves tert-butyl protection of the indole nitrogen, followed by functionalization at the 6-position. A common approach includes:

Boc Protection : Reacting the indole precursor with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in the presence of a base like DMAP .

Amination : Introducing the amino group via palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic substitution, depending on the leaving group .
Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and Boc-group integrity. Aromatic protons appear downfield (δ 7.0–7.5 ppm), while tert-butyl signals resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₂O₂: 261.1603) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the recommended storage and handling protocols to prevent degradation?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproduct Control : Unreacted starting materials are removed via liquid-liquid extraction (e.g., ethyl acetate/water).
  • Chromatographic Traces : Impurities from incomplete coupling (e.g., dehalogenated intermediates) are separable via flash chromatography with optimized solvent gradients .

Q. What experimental design strategies optimize yield and scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example:
  • Central Composite Design : Evaluates the impact of Pd catalyst (0.5–2 mol%) and reaction time (12–24 hrs) on yield .
  • Response Surface Methodology : Identifies optimal conditions for Boc protection (e.g., 0°C vs. room temperature) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for modifying the isoindole core?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example:
  • Reaction Path Search : ICReDD’s quantum chemical calculations predict energy barriers for amination steps, guiding catalyst selection (e.g., Pd vs. Cu) .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., tert-butyl 1H-indazole-1-carboxylate derivatives) .
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .
  • Statistical Validation : Apply principal component analysis (PCA) to batch data for outlier detection .

Q. What strategies enable selective functionalization of the isoindole heterocycle?

  • Methodological Answer :
  • Directed C-H Activation : Use directing groups (e.g., pyridyl) at the 3-position to facilitate Pd-catalyzed coupling at the 6-amino site .
  • Protection/Deprotection : Temporarily mask the amino group with Fmoc to enable orthogonal modifications elsewhere .

Q. How can environmental impacts be assessed for lab-scale synthesis?

  • Methodological Answer :
  • Life Cycle Assessment (LCA) : Quantify waste solvents (e.g., DMF, dichloromethane) using the EHS Tool by the ICReDD consortium .
  • Green Chemistry Metrics : Calculate process mass intensity (PMI) and substitute hazardous solvents with cyclopentyl methyl ether (CPME) .
  • Limitations : Ecotoxicity data for this compound is unavailable; extrapolate from structurally similar tert-butyl amines .

Q. What are the key challenges in reproducing synthetic protocols for this compound?

  • Methodological Answer :
  • Hygroscopicity : The amino group absorbs moisture, altering stoichiometry. Use molecular sieves during reactions and Karl Fischer titration to monitor solvent dryness .
  • Catalyst Batch Variability : Pre-screen Pd catalysts (e.g., Pd₂(dba)₃) via TLC to ensure consistent activity .
  • Documentation Gaps : Adhere to FAIR data principles by reporting exact reaction conditions (e.g., ramp rates, stir speeds) .

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